2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione is an organic compound with a unique structure that includes a cyclooctene ring and two phenyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of cyclooctene with 1,3-diphenylpropane-1,3-dione under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclooctene ring to the dione structure. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclooctene ring or the dione groups.
Substitution: Substitution reactions can occur at the phenyl groups or the cyclooctene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
- Cyclohex-2-en-1-yl (4-nitrophenyl) carbonate
Uniqueness
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of a cyclooctene ring and two phenyl groups attached to a propane-1,3-dione backbone. This structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
CAS No. |
847997-48-2 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-cyclooct-2-en-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H24O2/c24-22(19-14-8-4-9-15-19)21(18-12-6-2-1-3-7-13-18)23(25)20-16-10-5-11-17-20/h4-6,8-12,14-18,21H,1-3,7,13H2 |
InChI Key |
QGEMJFJZEYDXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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